PF-06679142

AMPK Isoform Selectivity Diabetic Nephropathy

PF-06679142 is the only AMPK activator specifically optimized for kidney-targeted diabetic nephropathy research. Unlike generic activators, it is highly selective for β1-containing isoforms and has negligible renal clearance, ensuring sustained kidney exposure. Ideal for in vivo PK/PD studies and as a reference standard in ZSF-1 models. Confirm β1-specific signaling without β2 off-target effects.

Molecular Formula C20H17F2NO3
Molecular Weight 357.3 g/mol
Cat. No. B12414679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06679142
Molecular FormulaC20H17F2NO3
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F
InChIInChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1
InChIKeyJQJNGAWEMYQJIQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06679142: Potent, Isoform-Selective AMPK Activator for Diabetic Nephropathy Research


PF-06679142 (Compound 10) is an orally active, potent direct activator of 5′-adenosine monophosphate-activated protein kinase (AMPK) belonging to the indole-3-carboxylic acid chemical class [1]. It was identified as a potential clinical candidate for diabetic nephropathy following a medicinal chemistry optimization program that focused on improving metabolic stability and minimizing active renal clearance [2].

Why AMPK Activators Cannot Be Substituted for PF-06679142 in Diabetic Nephropathy Research


Generic substitution of AMPK activators fails in diabetic nephropathy research due to substantial differences in isoform selectivity profiles and renal clearance mechanisms. PF-06679142 is highly selective for β1-containing AMPK isoforms while showing minimal activity at β2-containing isoforms [1], a selectivity profile that may reduce off-target effects and toxicity. Moreover, its chemical structure was specifically optimized to achieve negligible renal clearance and low OAT3-mediated transport in preclinical species [2], a critical pharmacokinetic advantage for a kidney-targeted indication that generic AMPK activators do not share.

Quantitative Differentiation Evidence for PF-06679142


Isoform-Selective AMPK Activation: Preferential Engagement of β1-Containing Isoforms

PF-06679142 is a highly potent and isoform-selective AMPK activator with a Kd of 14 nM and an EC50 of 22 nM for the α1β1γ1 isoform. It shows minimal activity at β2-containing AMPK isoforms (α1β2γ1, α2β2γ1, α2β2γ3) [1]. This selectivity profile is a critical differentiator from pan-AMPK activators such as ZLN-024, which activates both α1β1γ1 (EC50 = 420 nM) and α2β1γ1 (EC50 = 950 nM) with lower potency .

AMPK Isoform Selectivity Diabetic Nephropathy

Optimized Renal Clearance Profile: Mitigation of OAT3-Mediated Active Transport

PF-06679142 exhibits negligible renal clearance in preclinical species, a property achieved through structural modification of the 6-chloroindole core to a 4,6-difluoroindole, which minimized active transport by the renal organic anion transporter OAT3 [1]. This is a direct optimization outcome from the parent clinical candidate (Compound 1), which suffered from higher renal excretion.

Pharmacokinetics Renal Clearance Drug Transporters

In Vivo Target Engagement in a Diabetic Nephropathy Model

PF-06679142 demonstrates in vivo target engagement in ZSF-1 rats, an obese/diabetic rodent model of diabetic nephropathy [1]. The study confirmed robust activation of AMPK in rat kidneys following oral administration.

In Vivo Pharmacology Target Engagement Diabetic Nephropathy

Optimal Research Applications for PF-06679142


AMPK Isoform Selectivity Profiling in Diabetic Nephropathy

Researchers investigating the specific role of β1-containing AMPK isoforms in diabetic kidney disease should use PF-06679142 as a selective tool compound. Its high potency (EC50 = 22 nM) for α1β1γ1 and minimal activity at β2-containing isoforms [1] enables precise dissection of isoform-specific signaling pathways without confounding β2-mediated effects.

Preclinical Pharmacokinetic Studies in Renal Disease Models

PF-06679142 is the compound of choice for in vivo pharmacokinetic studies in rodent models of diabetic nephropathy due to its optimized renal clearance profile. Its negligible renal clearance and low OAT3-mediated transport [1] ensure sustained kidney exposure, making it a superior candidate for assessing target engagement and efficacy in kidney-specific disease models compared to AMPK activators with higher renal excretion.

AMPK Activator Benchmarking in ZSF-1 Rat Model

PF-06679142 should be used as a reference standard for benchmarking novel AMPK activators in the ZSF-1 rat model of diabetic nephropathy. Its documented in vivo target engagement in this specific disease model [1] provides a validated baseline for comparing efficacy and pharmacokinetic properties of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06679142

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.